molecular formula C14H14BrNO4S B15021248 6-Bromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate

6-Bromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate

Cat. No.: B15021248
M. Wt: 372.24 g/mol
InChI Key: CKXALMOPEZXTCN-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate is a complex organic compound that features a brominated benzoxathiol core linked to a cyclohexylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate typically involves multiple steps:

    Bromination: The starting material, 1,3-benzoxathiol, undergoes bromination to introduce the bromine atom at the 6-position.

    Oxidation: The brominated intermediate is then oxidized to form the 2-oxo group.

    Carbamate Formation: The final step involves the reaction of the oxidized intermediate with cyclohexyl isocyanate to form the N-cyclohexylcarbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxo group can participate in redox reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and Reduction: Products include different oxidation states of the compound.

    Hydrolysis: Hydrolysis yields the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

6-Bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate has several research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting their activity. The carbamate group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

(6-bromo-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate

InChI

InChI=1S/C14H14BrNO4S/c15-9-6-11-12(21-14(18)20-11)7-10(9)19-13(17)16-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,16,17)

InChI Key

CKXALMOPEZXTCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=C(C=C3C(=C2)SC(=O)O3)Br

Origin of Product

United States

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